3-Methyldodecanonitrile

Description

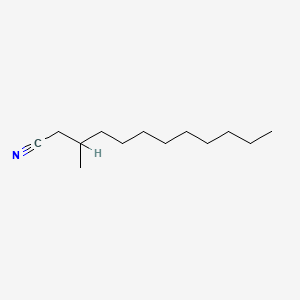

3-Methyldodecanonitrile (CAS: 85351-07-1) is a branched aliphatic nitrile with the molecular formula C₁₃H₂₅N and a molecular weight of 195.35 g/mol. It is characterized by a 12-carbon chain with a methyl group at the third position and a nitrile (-CN) functional group at the terminal end. This compound is primarily utilized in the fragrance industry due to its unique odor profile, contributing to floral and citrus accords in perfumes and personal care products .

Properties

CAS No. |

85351-07-1 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

3-methyldodecanenitrile |

InChI |

InChI=1S/C13H25N/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13H,3-11H2,1-2H3 |

InChI Key |

ZKCZXPOYIUVRIV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)CC#N |

Canonical SMILES |

CCCCCCCCCC(C)CC#N |

Other CAS No. |

85351-07-1 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Hydroxydodecanoate

Key Differences :

- The nitrile group in this compound enhances its volatility, making it suitable for top notes in perfumery, whereas the hydroxyl and ester groups in Methyl 3-Hydroxydodecanoate improve its solubility in lipid matrices, favoring use in skincare formulations .

Methyl 3-Hydroxytetradecanoate

Key Differences :

- The extended 14-carbon chain in Methyl 3-Hydroxytetradecanoate increases its hydrophobicity, making it a candidate for drug delivery systems, whereas this compound’s shorter chain optimizes its diffusion in air for fragrance applications .

2-Methyl-3-Butenenitrile

Key Differences :

- The shorter chain and unsaturated bond in 2-Methyl-3-Butenenitrile lower its boiling point and increase reactivity, limiting its use in fragrances but favoring industrial applications .

Critical Analysis of Structural and Functional Impacts

- Nitrile vs. Ester Groups : Nitriles exhibit higher chemical stability but lower biodegradability compared to esters, influencing their environmental persistence in fragrance formulations .

- Branching and Chain Length: The methyl branch at position 3 in this compound reduces crystallinity, enhancing its compatibility with other fragrance components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.